The compound is derived from the synthesis methods outlined in various patents and scientific literature, particularly focusing on its pharmacological properties and potential therapeutic uses. The classification of this compound falls under organic compounds, specifically within the categories of aromatic amines and substituted phenethylamines, which are often explored for their psychoactive and therapeutic effects .
The synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride can be achieved through several methods:
The molecular formula for 2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride is CHClNO.
The compound can undergo several chemical reactions typical for amines and aromatic compounds:
Key reaction conditions include:
Characterization is often performed using:
The primary applications of 2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride include:
The emergence of 2-amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride (commonly designated as 4C-D or Ariadne in research literature) represents a deliberate structural evolution within the DOx series of psychedelic phenylalkylamines. This compound was first synthesized in the early 1970s as part of systematic efforts to explore structure-activity relationships (SAR) in the DOx chemical class, which originated with Alexander Shulgin's investigations into mescaline analogues [3] [9]. The core DOx scaffold features a 2,5-dimethoxyamphetamine structure (1-phenyl-2-aminopropane backbone) with variable substituents at the phenyl 4-position (designated as "X" in the DOX nomenclature) [1] [9]. Within this framework, 2-amino-1-(2,5-dimethoxyphenyl)-butane distinguishes itself through two key modifications:
This molecular innovation arose from pharmaceutical research seeking to dissociate the therapeutic potential of serotonin 2A (5-HT₂A) receptor activation from the hallucinogenic effects characteristic of classical psychedelics like DOM (2,5-dimethoxy-4-methylamphetamine) and DOI (2,5-dimethoxy-4-iodoamphetamine) [1] [3]. Early animal studies indicated that extending the alpha-alkyl chain dramatically attenuated hallucinogenic potential while retaining central nervous system activity, positioning 4C-D as a pivotal compound for investigating non-hallucinogenic 5-HT₂A agonists [6] [9].
Table 1: Structural Relationships within Key DOx Analogues
Compound | Systematic Name | 4-Position Substituent (X) | Alpha-Substituent | Key Feature |
---|---|---|---|---|
DOM | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane | Methyl | Methyl | Prototypical hallucinogenic DOx |
DOB | 1-(2,5-Dimethoxy-4-bromophenyl)-2-aminopropane | Bromo | Methyl | High-potency hallucinogen |
DOET | 1-(2,5-Dimethoxy-4-ethylphenyl)-2-aminopropane | Ethyl | Methyl | "Psychic energizer" profile |
4C-D (Ariadne) | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminobutane | Methyl | n-Butyl | Non-hallucinogenic therapeutic candidate |
4C-T | 1-(2,5-Dimethoxy-4-methylthiophenyl)-2-aminobutane | Methylthio | n-Butyl | Sulfur-containing variant |
The synthesis of 2-amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride historically employed nitrostyrene intermediates – a methodology adapted from earlier DOx routes but refined for handling the extended alkyl chain [2] [6]. Initial synthetic pathways (circa 1970s) relied on a two-step Henry reduction sequence:
Nitroalkene formation: Condensation of 2,5-dimethoxy-4-substituted benzaldehydes with nitrobutane via the Henry reaction, typically catalyzed by n-butylamine in acetic acid under sonication to improve yields [3]:$$\ce{2,5-(MeO)2C6H3R-CHO + CH3CH2CH2NO2 ->[n-BuNH2][HOAc] 2,5-(MeO)2C6H3R-CH=CHNO2CH2CH3}$$
Reductive amination: Reduction of the nitroalkene intermediate using lithium aluminum hydride (LiAlH4) or in situ generated alane (AlH3). The latter proved crucial for substrates with halogen substituents (e.g., 4-bromo, 4-iodo analogues) to prevent dehalogenation side reactions [3] [6]:$$\ce{2,5-(MeO)2C6H3R-CH=CHNO2CH2CH3 ->[LiAlH4] 2,5-(MeO)2C6H3R-CH2CH(NH2)CH2CH3}$$
A significant methodological advancement came with the development of phthalimide-protected intermediates for enhanced stereoselectivity and yield optimization. The synthesis leveraged 1-(2,5-dimethoxyphenyl)-2-(N-phthalimido)butane as a versatile precursor, enabling the introduction of diverse 4-position substituents prior to deprotection and salt formation [6]. This approach addressed challenges in chiral resolution – particularly important given the differential pharmacological activity of the (R)- and (S)-enantiomers. The (R)-enantiomer (designated BL-3912A by Bristol-Myers) demonstrated superior therapeutic potential in clinical testing [3] [6]. Later synthetic refinements incorporated catalytic transfer hydrogenation and microwave-assisted condensation to improve atom economy and reduce reaction times from multi-day processes to under 24 hours [2].
Table 2: Evolution of Synthetic Methodologies for 2-Amino-1-(2,5-dimethoxyphenyl)butanes
Era | Core Methodology | Key Reagents/Conditions | Yield Limitations | Innovation Focus |
---|---|---|---|---|
1970-1975 | Classical Henry Reaction | n-butylamine/HOAc, 24-72 hr reflux | 35-45% (over 2 steps) | Route establishment |
1975-1980 | Phthalimide Protection | Phthalic anhydride, then LiAlH₄ reduction | 55-65% (3 steps) | Stereochemical control |
1980-1990 | Catalytic Hydrogenation | Pd/C or PtO₂ under H₂ pressure | 70-75% | Halogen compatibility |
Post-2000 | Modern Reductive Amination | NaBH₃CN/ZnCl₂ or BH₃·THF | 80-85% | Step reduction |
Pharmacological investigation of 2-amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride progressed through distinct phases mirroring technological advances in receptor biology:
Early Functional Assays (1970s): Initial characterization utilized isolated tissue preparations and gross behavioral observation in rodents. Studies revealed the compound lacked the peripheral serotonergic effects (e.g., rat fundus contraction) characteristic of DOM, suggesting differential engagement of 5-HT receptors. Bristol-Myers researchers documented its unique behavioral profile: unlike DOM or amphetamine, it enhanced avoidance learning in rats without inducing hyperlocomotion or stereotypy – a profile they termed "psychic energization" [3] [6]. Cat and dog models further confirmed the absence of classic hallucinogen effects (hissing, piloerection, muscle rigidity) at doses where DOM produced profound behavioral disruption [3].
Receptor Binding Era (1980-2000): With the advent of radioligand binding assays, researchers quantified the compound's affinity for serotonin receptors. 2-Amino-1-(2,5-dimethoxyphenyl)-butane exhibited moderate affinity for 5-HT₂A receptors (Kᵢ ≈ 50-100 nM) – approximately 5-10 fold lower than DOI but comparable to serotonin itself. Crucially, it showed negligible activity at dopamine D1-D5 receptors, norepinephrine transporters, and muscarinic receptors, explaining its lack of stimulant or anticholinergic side effects [3] [9]. Functional assays in transfected cells demonstrated it was a partial agonist at 5-HT₂A receptors (40-60% efficacy relative to serotonin) compared to the full agonism of DOM (85-100% efficacy) – providing the first mechanistic rationale for its non-hallucinogenic profile [3].
Signaling Plasticity Understanding (Post-2000): Modern β-arrestin recruitment assays and G-protein specificity profiling revealed that 2-amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride exhibits biased signaling at 5-HT₂A receptors. It preferentially activates Gαq/11-phospholipase Cβ pathways over β-arrestin-2 recruitment – a signaling ratio distinct from both hallucinogenic DOx compounds and endogenous serotonin [3]. This functional selectivity likely underlies its paradoxical effects in Parkinson's models: the compound rescued motor deficits in auxilin knockout mice "on par with L-DOPA" despite lacking direct dopaminergic activity, suggesting modulation of cortico-striatal circuitry via 5-HT₂A-mediated plasticity [3].
Table 3: Key Pharmacological Properties vs. Reference Compounds
Pharmacological Parameter | 2-Amino-1-(2,5-dimethoxyphenyl)-butane | DOM | DOET | Mescaline |
---|---|---|---|---|
5-HT₂A Kᵢ (nM) | 50-100 | 10-25 | 12-100 | 1500-2500 |
5-HT₂A Gq Efficacy (% 5-HT) | 40-60% | 85-100% | 75-95% | 45-65% |
β-arrestin Recruitment | Minimal | Robust | Moderate | Low |
Dopamine Receptor Affinity | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM |
Locomotor Effects (Rat) | No change or mild decrease | Significant decrease | Increase at low doses | Mild decrease |
Drug Discrimination | Partial substitution for MDMA | Full substitution for LSD | Full substitution for LSD | Variable substitution |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: